molecular formula C18H12N4O3S2 B11334938 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Cat. No.: B11334938
M. Wt: 396.4 g/mol
InChI Key: FMANVFWMLYNDLB-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a heterocyclic compound that incorporates a pyridine moiety. Compounds containing pyridine rings are known for their diverse pharmacological properties, including anticancer, antimicrobial, anticonvulsant, antiviral, and antifungal activities

Preparation Methods

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves multiple stepsThe final step involves the formation of the acetamide derivative through a reaction with 3-nitrophenylamine . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by causing chromatin fragmentation and condensation . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with cyano and thiophene groups. These compounds share some pharmacological properties but may differ in their specific activities and applications. . The uniqueness of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12N4O3S2

Molecular Weight

396.4 g/mol

IUPAC Name

2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C18H12N4O3S2/c19-10-12-6-7-15(16-5-2-8-26-16)21-18(12)27-11-17(23)20-13-3-1-4-14(9-13)22(24)25/h1-9H,11H2,(H,20,23)

InChI Key

FMANVFWMLYNDLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N

Origin of Product

United States

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